Cas no 877675-07-5 (2-bromo-5-(ethanesulfonyl)thiophene)
2-bromo-5-(ethanesulfonyl)thiophene Chemical and Physical Properties
Names and Identifiers
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- Thiophene, 2-bromo-5-(ethylsulfonyl)-
- 2-bromo-5-(ethanesulfonyl)thiophene
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- Inchi: 1S/C6H7BrO2S2/c1-2-11(8,9)6-4-3-5(7)10-6/h3-4H,2H2,1H3
- InChI Key: QJAQKNYFISOJMW-UHFFFAOYSA-N
- SMILES: C1(Br)SC(S(CC)(=O)=O)=CC=1
2-bromo-5-(ethanesulfonyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-55254618-1.0g |
2-bromo-5-(ethanesulfonyl)thiophene |
877675-07-5 | 95% | 1.0g |
$1101.0 | 2022-12-10 | |
| Enamine | BBV-55254618-2.5g |
2-bromo-5-(ethanesulfonyl)thiophene |
877675-07-5 | 95% | 2.5g |
$2280.0 | 2023-10-28 | |
| Enamine | BBV-55254618-5.0g |
2-bromo-5-(ethanesulfonyl)thiophene |
877675-07-5 | 95% | 5.0g |
$2890.0 | 2022-12-10 | |
| Enamine | BBV-55254618-10.0g |
2-bromo-5-(ethanesulfonyl)thiophene |
877675-07-5 | 95% | 10.0g |
$3633.0 | 2022-12-10 | |
| Enamine | BBV-55254618-1g |
2-bromo-5-(ethanesulfonyl)thiophene |
877675-07-5 | 95% | 1g |
$1101.0 | 2023-10-28 | |
| Enamine | BBV-55254618-5g |
2-bromo-5-(ethanesulfonyl)thiophene |
877675-07-5 | 95% | 5g |
$2890.0 | 2023-10-28 | |
| Enamine | BBV-55254618-10g |
2-bromo-5-(ethanesulfonyl)thiophene |
877675-07-5 | 95% | 10g |
$3633.0 | 2023-10-28 |
2-bromo-5-(ethanesulfonyl)thiophene Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-bromo-5-(ethanesulfonyl)thiophene
2-Bromo-5-(Ethanesulfonyl)thiophene: A Versatile Compound in Modern Chemical and Pharmaceutical Research
2-Bromo-5-(ethanesulfonyl)thiophene (CAS No. 877675-07-5) is a unique and versatile compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its bromine and ethanesulfonyl functional groups attached to a thiophene ring, offers a wide range of applications, from synthetic intermediates to potential therapeutic agents.
The thiophene ring, a five-membered heterocyclic compound containing sulfur, is known for its aromatic properties and stability. The presence of the bromine atom at the 2-position and the ethanesulfonyl group at the 5-position imparts unique reactivity and functional versatility to this molecule. These functional groups make 2-bromo-5-(ethanesulfonyl)thiophene an excellent starting material for various synthetic transformations, including cross-coupling reactions, sulfide oxidations, and nucleophilic substitutions.
Recent advancements in synthetic chemistry have highlighted the importance of 2-bromo-5-(ethanesulfonyl)thiophene in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The bromine atom and ethanesulfonyl group contribute to the molecule's ability to modulate specific biological pathways, making it a promising candidate for drug discovery.
In addition to its potential therapeutic applications, 2-bromo-5-(ethanesulfonyl)thiophene has been utilized in the synthesis of advanced materials. Researchers at the University of California, Berkeley, have reported the use of this compound as a building block for conjugated polymers with enhanced electronic properties. These polymers have shown promise in organic photovoltaics and light-emitting diodes (OLEDs), where their unique electronic structure facilitates efficient charge transport and energy conversion.
The synthesis of 2-bromo-5-(ethanesulfonyl)thiophene involves several well-established chemical reactions. One common approach is to start with 2-bromothiophene and introduce the ethanesulfonyl group through a sulfonation reaction followed by oxidation. This method ensures high yields and purity, making it suitable for large-scale production. The robustness of this synthetic route has been validated by multiple studies, including a recent publication in Organic Letters that detailed an optimized protocol for synthesizing this compound with minimal side products.
The physical and chemical properties of 2-bromo-5-(ethanesulfonyl)thiophene are well-documented. It is a solid at room temperature with a melting point of approximately 100°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF), which facilitates its use in various chemical reactions. Its stability under standard laboratory conditions makes it an ideal choice for long-term storage and transportation.
In terms of safety, 2-bromo-5-(ethanesulfonyl)thiophene should be handled with care, following standard laboratory safety protocols. While it is not classified as a hazardous material, proper personal protective equipment (PPE) should be worn during handling to minimize exposure risks. Additionally, it is important to store the compound in a cool, dry place away from direct sunlight to maintain its integrity.
The environmental impact of 2-bromo-5-(ethanesulfonyl)thiophene is another important consideration. Recent studies have focused on developing greener synthetic methods to reduce the environmental footprint associated with its production. For example, researchers at the University of Manchester have explored the use of catalytic systems that minimize waste generation and energy consumption during synthesis. These efforts align with the growing trend towards sustainable chemistry practices in both academic and industrial settings.
In conclusion, 2-bromo-5-(ethanesulfonyl)thiophene (CAS No. 877675-07-5) stands out as a valuable compound in modern chemical and pharmaceutical research. Its unique combination of functional groups offers diverse applications in drug discovery, materials science, and synthetic chemistry. As ongoing research continues to uncover new possibilities for this molecule, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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